ACL Inhibition: Comparison with Forrestiacids K
Forrestiacids J is an ACL inhibitor with a reported IC50 of 2.6 μM [1]. While its direct analog, Forrestiacids K, demonstrates higher potency with an IC50 of 1.8 μM [1], Forrestiacids J still represents a potent member of the class, exhibiting an IC50 more than 4-fold lower than the least potent member of the series [1].
| Evidence Dimension | Inhibition of ATP-Citrate Lyase (ACL) |
|---|---|
| Target Compound Data | IC50 = 2.6 μM |
| Comparator Or Baseline | Forrestiacids K (IC50 = 1.8 μM) [1] |
| Quantified Difference | Forrestiacids K is ~1.4-fold more potent than Forrestiacids J. |
| Conditions | ACL enzymatic inhibition assay [1] |
Why This Matters
This establishes Forrestiacids J as a potent ACL inhibitor within the forrestiacids class, providing a specific activity benchmark for researchers selecting between these close structural analogs.
- [1] Zhou, P.-J., Huang, T., Ma, G.-L., Tong, Y.-P., Chen, W.-X., Zang, Y., ... & Hu, J.-F. (2023). Forrestiacids E–K: Further [4 + 2]-Type Triterpene–Diterpene Hybrids as Potential ACL Inhibitors from the Vulnerable Conifer Pseudotsuga forrestii. Journal of Natural Products, 86(5), 1251–1260. View Source
